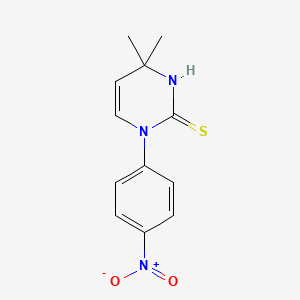
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Reduction and Free Radical Formation
Research has shown that electrochemical reduction of 4-(nitrophenyl) substituted 1,4-dihydropyridines leads to the formation of free radicals of the nitro- and nitrosobenzene type. This process involves the dihydropyridine cycle undergoing reduction, particularly in cases of N-substituted para- and meta-nitrophenyl derivatives, with identified intermediates suggesting a complex pathway of chemical reactions during electrochemical reduction. The study provides insights into the electrochemical behaviors and potential applications of such compounds in various chemical and analytical applications (Stradiņš, Gavars, & Duburs, 1992).
Crystal Structure Analysis
Further research has delved into the crystal structures of calcium channel antagonists, including dihydropyridines with nitrophenyl substituents. These studies have revealed the molecular conformations and variations in the dihydropyridine ring, contributing to a better understanding of the structure-activity relationships that dictate their biological activities. Such structural insights are critical for the design and development of new compounds with enhanced efficacy and specificity (Triggle, Shefter, & Triggle, 1980).
Photodissociation and Electrolytic Oxidation
The photodissociation and electrolytic oxidation of dihydropyrimidine derivatives have been studied, showing that these compounds can undergo specific reactions leading to the formation of dimers, which can be further oxidized or photodissociated. These findings highlight the potential of such compounds in photochemical and electrochemical studies, offering a route to explore their applications in materials science and photodynamic therapy (Wrona, Giziewicz, & Shugar, 1975).
Chemical Reactivity and Derivative Synthesis
Investigations into the chemical reactivity of positions N-3, C-5, and the C6-methyl group in Biginelli type compounds have led to the synthesis of new dihydropyrimidine derivatives. These studies expand the chemical diversity of dihydropyrimidine compounds and open new pathways for their utilization in medicinal chemistry and drug development (Namazi, Mirzaei, & Azamat, 2001).
Molecular Crystal Structure and Synthesis
The novel synthesis and molecular crystal structure analysis of dihydropyridine derivatives have been carried out, providing detailed information on their crystallization and molecular conformation. These studies are essential for understanding the physical and chemical properties of dihydropyridine derivatives, facilitating their application in various fields, including material science and organic electronics (Maru & Shah, 2013).
Propiedades
IUPAC Name |
6,6-dimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-12(2)7-8-14(11(18)13-12)9-3-5-10(6-4-9)15(16)17/h3-8H,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKRDFKZRKDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







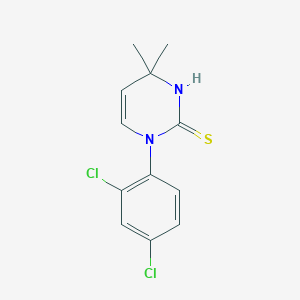
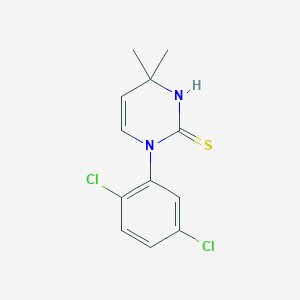
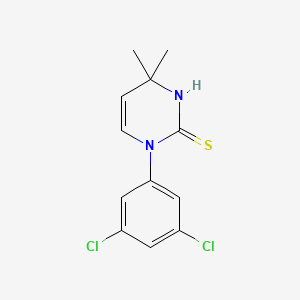
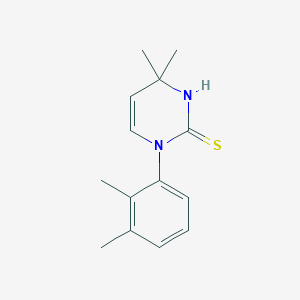
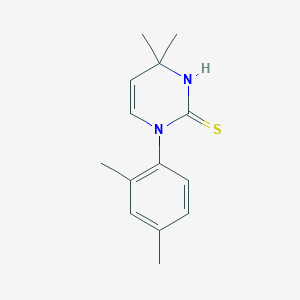

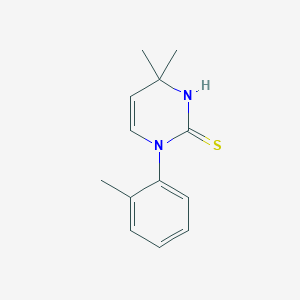

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
